molecular formula C7H3BrINO B12875576 2-Bromo-7-iodobenzo[d]oxazole

2-Bromo-7-iodobenzo[d]oxazole

Katalognummer: B12875576
Molekulargewicht: 323.91 g/mol
InChI-Schlüssel: VYUWLHFABADKDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-7-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C7H3BrINO and a molecular weight of 323.91 g/mol . It is characterized by the presence of bromine and iodine atoms attached to the benzoxazole ring, which imparts unique chemical properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-iodobenzo[d]oxazole typically involves the bromination and iodination of benzoxazole derivatives. One common method involves the use of 2-aminophenol as a precursor, which undergoes cyclization to form benzoxazole. Subsequent bromination and iodination reactions introduce the bromine and iodine atoms at the desired positions on the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes using appropriate catalysts and reaction conditions. The use of efficient and eco-friendly catalytic systems, such as magnetic nanocatalysts, can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-7-iodobenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups, such as amines, ethers, and thiols .

Wissenschaftliche Forschungsanwendungen

2-Bromo-7-iodobenzo[d]oxazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Bromo-7-iodobenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and DNA. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Bromo-7-iodobenzo[d]oxazole include other benzoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and biological activity. This dual halogenation can enhance the compound’s versatility in various chemical reactions and its potential as a pharmacophore in drug discovery .

Eigenschaften

Molekularformel

C7H3BrINO

Molekulargewicht

323.91 g/mol

IUPAC-Name

2-bromo-7-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3BrINO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H

InChI-Schlüssel

VYUWLHFABADKDE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)I)OC(=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.